molecular formula C15H13N B12854632 (3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile

(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile

Cat. No.: B12854632
M. Wt: 207.27 g/mol
InChI Key: DCVCQSLSGGUGNA-UHFFFAOYSA-N
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Description

(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile is a biphenyl-substituted acetonitrile derivative characterized by a methyl group at the 3'-position of the biphenyl moiety and a nitrile (-CN) functional group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its balanced electronic and steric properties . Its structure allows for further functionalization, enabling applications in drug design (e.g., enzyme inhibitors) and optoelectronic materials .

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2-[4-(3-methylphenyl)phenyl]acetonitrile

InChI

InChI=1S/C15H13N/c1-12-3-2-4-15(11-12)14-7-5-13(6-8-14)9-10-16/h2-8,11H,9H2,1H3

InChI Key

DCVCQSLSGGUGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3’-methylbiphenyl, which can be obtained through the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitrile Formation: The next step involves the introduction of the nitrile group. This can be achieved through the reaction of 3’-methylbiphenyl with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂) with a Lewis acid catalyst

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Primary amines

    Substitution: Nitro derivatives, halogenated biphenyls

Scientific Research Applications

Medicinal Chemistry

(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against various diseases.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor growth. For example, studies have shown that certain analogs can effectively target carbonic anhydrases associated with cancer progression, demonstrating IC50 values in the low nanomolar range.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Some derivatives have shown effectiveness against resistant strains of bacteria, indicating potential as a therapeutic agent in treating infections.

Materials Science

The stability and electronic characteristics of (3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile make it suitable for applications in materials science.

  • Polymer Development : This compound can be utilized in the synthesis of advanced polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve material stability and functionality.
  • Dyes and Pigments : The compound's unique structure allows it to be used as a dye or pigment in various applications, including coatings and textiles. Its stability under light exposure enhances the longevity of color in these materials.

Antitumor Efficacy

A study focused on a series of biphenyl derivatives demonstrated that specific analogs of (3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile exhibited notable antitumor efficacy in vivo. Compound X from this study showed significant activity against various cancer models when administered through different routes (oral or intravenous).

Inhibition of Carbonic Anhydrases

Another investigation revealed that several derivatives effectively inhibited carbonic anhydrases (hCA IX and hCA XII), which are crucial for tumor metabolism. The study highlighted the structure–activity relationship (SAR), indicating that specific substitutions on the biphenyl ring enhance inhibitory effects.

Mechanism of Action

The mechanism of action of (3’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various chemical reactions. The biphenyl moiety provides structural stability and can engage in π-π interactions with aromatic systems. These properties enable the compound to modulate biological activities and influence chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The table below compares substituent effects of (3'-methyl[1,1'-biphenyl]-4-yl) acetonitrile with similar compounds:

Compound Name Substituent(s) Electronic Effect Key Properties/Applications Reference
(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile 3'-CH₃ Mild electron-donating Balanced lipophilicity; drug intermediates
[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetonitrile 4'-CF₃ Strong electron-withdrawing Enhanced polarity; agrochemicals
(3'-Chloro[1,1'-biphenyl]-4-yl)acetonitrile 3'-Cl Moderate electron-withdrawing Reactivity in cross-coupling reactions
2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile 4'-NPh₂ Strong electron-donating Charge transport in OLEDs
2-(4-Methyl-3-nitrophenyl)acetonitrile 4-CH₃, 3-NO₂ Electron-withdrawing (NO₂) High reactivity; explosive precursors

Key Observations:

  • Electron-Donating Groups (e.g., CH₃, NPh₂): Increase electron density on the biphenyl ring, enhancing stability and reducing electrophilicity. The methyl group in the target compound offers mild steric hindrance, favoring interactions in hydrophobic drug-binding pockets .
  • Electron-Withdrawing Groups (e.g., CF₃, Cl, NO₂): Reduce electron density, increasing polarity and reactivity.

Physicochemical Properties

  • Solubility: The methyl-substituted compound exhibits moderate solubility in organic solvents (e.g., acetonitrile, DCM), whereas trifluoromethyl- or nitro-substituted analogs show higher polarity, favoring polar aprotic solvents .
  • Melting Points: Steric bulk from substituents like diphenylamino (NPh₂) increases melting points (>200°C), while smaller groups (CH₃, Cl) result in lower melting ranges (80–120°C) .

Biological Activity

(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Anticancer Activity

Research has indicated that (3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action primarily involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of ActionReference
MCF-71.81G1 phase arrest via cyclin D2 downregulation
A5490.83Apoptosis induction
HeLaNot specifiedNot specified

These results suggest that the compound can effectively inhibit cell proliferation in breast and lung cancer models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings indicate that (3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile could be effective in treating infections caused by resistant bacterial strains.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Table 3: Anti-inflammatory Activity Data

CytokineInhibition Percentage (%) at 10 μMReference
TNF-α50
IL-645

The anti-inflammatory potential may provide therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of (3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile:

  • Cytotoxicity Study : A study on MCF-7 cells revealed that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The researchers noted a marked increase in annexin V-positive cells after treatment with concentrations above the IC50 value.
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The study reported that the compound inhibited biofilm formation, suggesting its potential utility in treating biofilm-associated infections.
  • Inflammation Model : In vivo studies using murine models demonstrated that administration of (3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile significantly reduced paw swelling in models of acute inflammation induced by carrageenan.

Q & A

Q. How to address discrepancies in biological activity between enantiomers or polymorphs?

  • Methodological Answer:
  • Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and test each form in bioassays.
  • Characterize polymorphs using PXRD and DSC to correlate crystallinity with solubility/bioactivity. Use synchrotron radiation for high-resolution phase identification .

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